S-(+)-O-Desmethylraclopride hydrobromide

Overview

Description

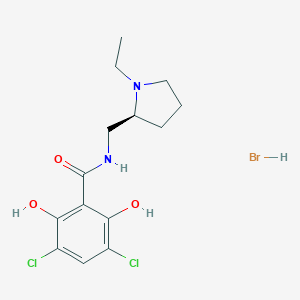

S-(+)-O-Desmethylraclopride hydrobromide is a chiral compound primarily used as a precursor in the synthesis of [11C]Raclopride, a radioligand employed in positron emission tomography (PET) imaging for studying dopamine D2/D3 receptor dynamics in the brain . Its molecular formula is C₁₄H₁₈Cl₂N₂O₃·HBr, with a molecular weight of 414.12 g/mol, and it exhibits a high purity of ≥99%. The compound typically appears as a colorless to yellow crystalline solid, reflecting its stability under standard storage conditions .

Structurally, it differs from Raclopride by the absence of a methyl group (-CH₃) at the oxygen atom (O-desmethylation) and the addition of hydrobromic acid (HBr) to form a stable salt. This modification enhances its utility in radiopharmaceutical synthesis, where precise chemical reactivity and solubility are critical.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(+)-O-Desmethylraclopride hydrobromide involves several steps, starting from the precursor raclopride. The key steps include:

Hydroxylation: Introduction of hydroxyl groups to the raclopride molecule.

Methylation: Conversion of hydroxyl groups to methoxy groups.

Demethylation: Removal of the methoxy groups to form the desmethyl derivative.

Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the desmethyl derivative with hydrobromic acid.

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used include ethanol and acetonitrile, and the reactions are often carried out under controlled temperatures and pressures to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: S-(+)-O-Desmethylraclopride hydrobromide can undergo oxidation reactions, particularly at the hydroxyl groups.

Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.

Substitution: Halogenation and other substitution reactions can occur, especially at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions include various hydroxylated, methylated, and halogenated derivatives of this compound.

Scientific Research Applications

PET Imaging with 11C-Raclopride

S-(+)-O-Desmethylraclopride hydrobromide is essential for synthesizing 11C-raclopride, a widely used radiotracer in positron emission tomography (PET) imaging. This compound binds selectively to dopamine D2 receptors, making it invaluable for studying various neurological and psychiatric conditions. The synthesis process involves the reaction of S-(+)-O-desmethylraclopride with 11C-methyl triflate, followed by purification steps that yield a high-quality radiotracer suitable for human studies .

Research on Dopamine Function

11C-raclopride has been instrumental in investigating the role of dopamine in various disorders, including:

- Parkinson's Disease : Studies have shown altered D2 receptor availability in patients, which correlates with disease progression .

- Schizophrenia : Research indicates that dopamine dysregulation may contribute to the symptoms of schizophrenia, and 11C-raclopride is used to assess receptor occupancy by antipsychotic medications .

- Substance Abuse : The compound aids in understanding how drugs of abuse affect dopamine transmission and receptor dynamics .

Behavioral Studies

The binding characteristics of 11C-raclopride allow researchers to explore how behavioral tasks influence dopamine release. For instance, studies have demonstrated that pharmacological challenges can modulate D2 receptor availability, providing insights into the neurobiological basis of reward and motivation .

Drug Development

This compound serves as a critical intermediate in developing new drugs targeting dopamine receptors. Its synthesis and characterization are vital for creating novel therapeutic agents aimed at treating conditions related to dopaminergic dysfunction.

Case Studies and Research Findings

Mechanism of Action

S-(+)-O-Desmethylraclopride hydrobromide exerts its effects by binding to dopamine D2 receptors in the brain. This binding inhibits the action of dopamine, a neurotransmitter involved in regulating mood, behavior, and motor function. The compound’s ability to block dopamine receptors makes it useful in studying conditions characterized by dopamine dysregulation, such as schizophrenia and Parkinson’s disease.

Comparison with Similar Compounds

Structural and Functional Analogues

Raclopride

- Molecular Formula : C₁₅H₂₀Cl₂N₂O₃

- Molecular Weight : 347.24 g/mol

- Purity : ≥95%

- Appearance : Yellow solid

- Role : Parent compound of [11C]Raclopride, acting directly as a dopamine D2/D3 receptor antagonist.

Key Differences :

- Raclopride retains the methyl group at the oxygen position, which is absent in its desmethyl derivative.

- The hydrobromide salt form of the desmethyl variant improves solubility and stability, facilitating radiolabeling reactions .

(S)-O-Desmethylraclopride (Free Base)

- Molecular Formula : C₁₄H₁₈Cl₂N₂O₃

- Molecular Weight : 333.21 g/mol

- Purity : ≥97%

- Appearance : Yellow solid

Key Differences :

Desmethyl-WAY 100635

- Molecular Formula : C₂₄H₃₂N₄O₂

- Molecular Weight : 408.54 g/mol

- Purity : ≥97%

- Role : Precursor for [11C]WAY 100635, a serotonin 5-HT₁A receptor ligand.

Key Differences :

- Structurally unrelated to Raclopride derivatives but shares a functional role as a desmethylated precursor for radiolabeled PET tracers .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Purity | Appearance | Application |

|---|---|---|---|---|---|

| S-(+)-O-Desmethylraclopride HBr | C₁₄H₁₈Cl₂N₂O₃·HBr | 414.12 | ≥99% | Colorless-yellow | Precursor for [11C]Raclopride |

| Raclopride | C₁₅H₂₀Cl₂N₂O₃ | 347.24 | ≥95% | Yellow solid | Direct D2/D3 receptor antagonist |

| (S)-O-Desmethylraclopride (base) | C₁₄H₁₈Cl₂N₂O₃ | 333.21 | ≥97% | Yellow solid | Intermediate for hydrobromide salt |

| Desmethyl-WAY 100635 | C₂₄H₃₂N₄O₂ | 408.54 | ≥97% | Yellow solid | Precursor for [11C]WAY 100635 |

Biological Activity

S-(+)-O-Desmethylraclopride hydrobromide is a derivative of raclopride, a well-known dopamine D2 receptor antagonist. This compound has garnered attention in neuropharmacology due to its role in studying dopamine receptor dynamics and its potential applications in imaging and therapeutic interventions. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₄BrCl₂N

- Molecular Weight : 302.09 g/mol

- Solubility : Soluble in water (10 mg/mL) and ethanol.

- Optical Activity : [α]23/D +11.0° in ethanol .

This compound primarily functions as a selective antagonist for dopamine D2 receptors. The binding affinity of this compound allows it to compete with endogenous dopamine for receptor sites, influencing dopaminergic signaling pathways. The dynamics of this interaction are crucial for understanding various neuropsychiatric conditions, including schizophrenia and Parkinson's disease.

Binding Affinity and Selectivity

Research indicates that S-(+)-O-Desmethylraclopride exhibits a relatively low binding affinity compared to its parent compound, raclopride. It is predominantly used as a radiolabeled tracer in positron emission tomography (PET) studies to visualize dopamine D2 receptor availability in the brain. This property enables researchers to assess changes in dopamine levels under various physiological and pathological conditions .

Case Studies and Research Findings

-

Dopamine Release Dynamics :

A study investigated the effects of S-(+)-O-Desmethylraclopride on dopamine release during pharmacological challenges. The findings suggested that variations in dopamine levels could be quantitatively assessed using this compound as a tracer, providing insights into striatal dopamine dynamics during behavioral tasks . -

Imaging Studies :

In clinical settings, S-(+)-O-Desmethylraclopride has been utilized in PET imaging to evaluate D2 receptor occupancy in patients undergoing treatment with antipsychotic medications. The results demonstrated significant correlations between receptor occupancy and clinical outcomes, highlighting its utility in optimizing therapeutic strategies for schizophrenia . -

Comparative Studies :

Comparative studies between S-(+)-O-Desmethylraclopride and other D2 ligands have shown that while it may have lower affinity, it provides unique advantages in specific experimental setups, particularly those requiring rapid assessment of receptor dynamics under varying dopaminergic conditions .

Data Table: Comparative Binding Affinities

| Compound Name | Binding Affinity (Ki, nM) | Selectivity for D2R |

|---|---|---|

| S-(+)-O-Desmethylraclopride | 10 - 50 | Moderate |

| Raclopride | 0.5 - 1 | High |

| Other D2 Antagonists | Varies | Varies |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for determining the chiral purity of S-(+)-O-Desmethylraclopride hydrobromide?

- Methodology : Use high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., Chiralpak AD-H column) to separate enantiomers. Validate the method using reference standards (e.g., racemic mixtures) and compare retention times. Optical rotation measurements (<781S>) can supplement HPLC data to confirm enantiomeric excess (≥99% for S-(+)-enantiomer) .

- Data Interpretation : Discrepancies between HPLC and optical rotation results may arise from impurities or solvent effects. Cross-validate using nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents .

Q. How can researchers validate the synthesis of this compound as a precursor for radiopharmaceuticals?

- Methodology : Perform isotopic labeling (e.g., with ) and verify radiochemical purity via radio-HPLC. Compare the retention time of the labeled product with the non-radioactive reference standard. Use mass spectrometry (MS) to confirm molecular weight (414.12 g/mol for the hydrobromide salt) .

- Quality Control : Include residual solvent analysis (e.g., methanol, dichloromethane) using gas chromatography (GC) to meet pharmacopeial limits (<0.1%) .

Advanced Research Questions

Q. What experimental design considerations are critical for comparative studies of this compound and its analogs in dopamine D2/3 receptor binding assays?

- Methodology :

- In vitro : Use -spiperone or -raclopride in competitive binding assays with striatal membranes. Calculate inhibition constants () via nonlinear regression (GraphPad Prism).

- In vivo : Employ positron emission tomography (PET) in rodent models to assess brain uptake and receptor occupancy. Normalize data to plasma-free fraction to account for protein binding .

- Data Contradictions : Differences in values between studies may arise from variations in tissue preparation (e.g., membrane homogenization techniques) or radioligand specific activity. Replicate experiments with standardized protocols .

Q. How can researchers resolve discrepancies in reported pharmacokinetic profiles of this compound across species?

- Methodology :

- Pharmacokinetic Modeling : Use compartmental analysis (e.g., two-tissue model) to compare clearance rates in rodents vs. non-human primates. Incorporate allometric scaling to predict human pharmacokinetics.

- Metabolite Identification : Apply liquid chromatography-tandem mass spectrometry (LC-MS/MS) to characterize phase I/II metabolites in plasma and urine .

- Troubleshooting : Interspecies variability in cytochrome P450 enzymes may explain metabolic differences. Use recombinant enzyme assays (e.g., CYP2D6, CYP3A4) to identify metabolic pathways .

Q. What strategies optimize the stability of this compound in aqueous solutions for in vivo studies?

- Methodology :

- pH Optimization : Conduct stability studies across pH 3–7 (buffered with ammonium acetate) at 25°C. Monitor degradation via UV-Vis spectroscopy (λ = 254 nm) and HPLC.

- Lyophilization : Prepare lyophilized formulations with cryoprotectants (e.g., trehalose) and reconstitute in saline pre-injection to extend shelf life .

- Validation : Compare degradation kinetics (Arrhenius plots) under accelerated storage conditions (40°C/75% RH) to predict long-term stability .

Q. Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodology : Implement quality-by-design (QbD) principles:

- Define critical process parameters (CPPs: e.g., reaction temperature, catalyst loading).

- Use design of experiments (DoE, e.g., factorial design) to optimize yield and purity.

- Apply statistical process control (SPC) charts to monitor intermediate purity (≥97% by HPLC) .

Q. What statistical approaches are recommended for meta-analysis of this compound’s receptor binding affinity data?

- Methodology :

Properties

IUPAC Name |

3,5-dichloro-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,6-dihydroxybenzamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18Cl2N2O3.BrH/c1-2-18-5-3-4-8(18)7-17-14(21)11-12(19)9(15)6-10(16)13(11)20;/h6,8,19-20H,2-5,7H2,1H3,(H,17,21);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWAHQQBHAKCTN-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2O)Cl)Cl)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2O)Cl)Cl)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrCl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585125 | |

| Record name | 3,5-Dichloro-N-{[(2S)-1-ethylpyrrolidin-2-yl]methyl}-2,6-dihydroxybenzamide--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113310-88-6 | |

| Record name | 3,5-Dichloro-N-{[(2S)-1-ethylpyrrolidin-2-yl]methyl}-2,6-dihydroxybenzamide--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.